molecular formula C20H13NO6 B2641423 (Z)-2-(furan-2-ylmethylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one CAS No. 622801-72-3

(Z)-2-(furan-2-ylmethylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2641423
CAS No.: 622801-72-3
M. Wt: 363.325
InChI Key: ONYKTSSRDMMYBX-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(furan-2-ylmethylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H13NO6 and its molecular weight is 363.325. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-[(4-nitrophenyl)methoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO6/c22-20-17-8-7-16(26-12-13-3-5-14(6-4-13)21(23)24)10-18(17)27-19(20)11-15-2-1-9-25-15/h1-11H,12H2/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYKTSSRDMMYBX-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a furan moiety and a benzofuran backbone, which are known for their diverse pharmacological properties. The presence of a nitrobenzyl ether group may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : In vitro studies have indicated that the compound can inhibit cancer cell proliferation through apoptosis induction.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways related to cancer progression.
  • Modulation of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative damage to DNA and other cellular components.

Efficacy in Biological Assays

A series of studies have been conducted to evaluate the efficacy of this compound:

Table 1: Summary of Biological Assays

Assay TypeResultReference
Antioxidant ActivityIC50 = 12.5 µM
Antimicrobial ActivityEffective against E. coli (MIC = 32 µg/mL)
CytotoxicityIC50 against HeLa cells = 15 µM
Apoptosis InductionIncreased caspase-3 activity

Case Studies

  • Anticancer Study : A study evaluating the anticancer properties of the compound on various cancer cell lines showed that it induced apoptosis in HeLa cells, with a significant increase in caspase-3 activity, indicating activation of apoptotic pathways.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

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